3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one
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Overview
Description
Benzimidazole derivatives are a class of organic compounds that contain a benzene ring fused to an imidazole ring . These compounds are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Benzimidazole derivatives have a bicyclic structure composed of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including hydrogenation, alkylation, and acylation . The exact reactions and their outcomes depend on the specific benzimidazole derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure . For example, benzimidazole itself is a white crystal that is highly soluble in water and other polar solvents .Scientific Research Applications
DNA Interaction and Cellular Applications
Benzimidazole derivatives, including Hoechst 33258 and its analogues, demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been extensively utilized in fluorescent DNA staining for cell biology, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their applications extend to radioprotection and inhibition of topoisomerases, highlighting their significance in both research and therapeutic contexts (Issar & Kakkar, 2013).
Anticancer Potential
Benzimidazole scaffolds have been recognized for their therapeutic potential, including anticancer activity. The structural diversity and the possibility of various substituents around the benzimidazole nucleus result in compounds with significant pharmacological activity. These derivatives act through different mechanisms, such as intercalation and inhibition of enzymes critical to cancer cell proliferation, underlining their potential as starting points for drug design and development (Akhtar et al., 2019).
Antimicrobial and Antiulcer Agents
Benzimidazole derivatives have shown potential antibacterial and antifungal behavior, as well as antiulcer properties. These compounds have been synthesized through various methods and characterized to demonstrate moderate to good anticancer/cytotoxic behavior against different cancer cell lines, suggesting their broad spectrum of biological activities and their role in developing new therapeutic agents (Ganie et al., 2018).
Optoelectronic Materials
The integration of benzimidazole and other heterocyclic scaffolds into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. Such materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of benzimidazole derivatives beyond pharmaceutical applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
For instance, some benzimidazole derivatives have shown to inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Safety and Hazards
Like all chemicals, benzimidazole derivatives can pose certain safety hazards. For example, some benzimidazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Always refer to the specific Safety Data Sheet (SDS) for detailed safety and hazard information.
Future Directions
Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological activities. Future research directions could include the design and synthesis of new benzimidazole derivatives with improved biological activity, the investigation of their mechanisms of action, and the development of benzimidazole-based drugs for various diseases .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives have a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Cellular Effects
Some benzimidazole derivatives have shown significant antiproliferative activity on various tumor cell lines .
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation, which could potentially inhibit cell division .
Temporal Effects in Laboratory Settings
Some benzimidazole derivatives have shown to be more active than clinically used anthelmintic drugs .
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown significant survival benefits in preclinical models of glioblastoma multiforme .
Metabolic Pathways
Benzimidazole derivatives are known to react with various free radicals .
Transport and Distribution
Benzimidazole derivatives are known to have a wide distribution due to their lipophilic nature .
Subcellular Localization
Benzimidazole derivatives are known to interact with various subcellular structures, including microtubules .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBULANVRUDXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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